

Molecular weight of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol

Cat. No.: B019850

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An In-depth Technical Guide to **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol**: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol**, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We delve into its fundamental physicochemical properties, outline a detailed, field-proven methodology for its synthesis and purification, and describe the analytical workflows required for its structural elucidation and quality control. Furthermore, this document explores the compound's potential applications in drug development, grounded in the established biological significance of its constituent pyrimidine and thiophenol moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction: The Scientific Merit of a Hybrid Scaffold

The molecule **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol** (CAS No. 107718-34-3) represents a strategic amalgamation of two pharmacologically significant scaffolds: a pyrimidine core and a thiophenol group. Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and

antihypertensive drugs.[1] Their prevalence stems from their ability to mimic endogenous nucleobases and engage in specific hydrogen bonding interactions with biological targets. The thioether linkage and the terminal phenol group introduce additional layers of chemical functionality. The thioamide group, a related functionality, is a valuable tool in drug design, often enhancing potency and pharmacokinetic profiles.[2] The phenol provides a crucial site for hydrogen bonding and a potential handle for further chemical modification, making this compound a versatile platform for library synthesis and lead optimization campaigns. This guide serves as a Senior Application Scientist's perspective on harnessing the potential of this molecule.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The key identifiers and properties of **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol** are summarized below.

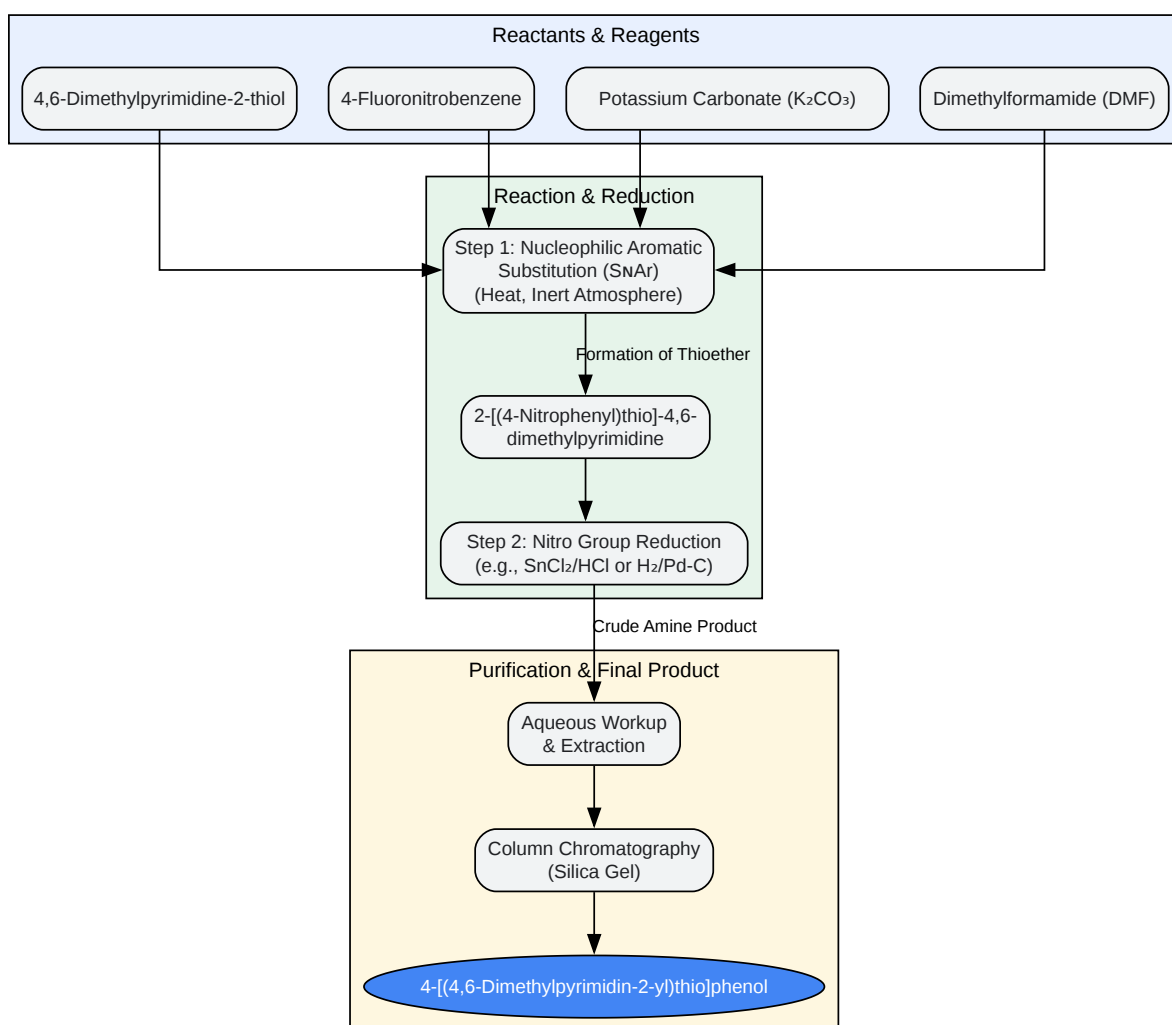
Property	Value	Source(s)
Molecular Weight	232.31 g/mol	[3][4]
Molecular Formula	C ₁₂ H ₁₂ N ₂ OS	[3][4][5]
CAS Number	107718-34-3	[3][4][5]
Melting Point	192-193 °C	[3][4][6]
IUPAC Name	4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenol	[4]
Appearance	Expected to be a solid at room temperature	[6]

Synthesis and Purification: A Validated Protocol

The synthesis of **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol** is most effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The core principle involves the displacement of a suitable leaving group from the pyrimidine ring by the sulfur nucleophile of 4-mercaptophenol. However, a more common and often higher-yielding laboratory approach involves the S-alkylation of a pyrimidine-2-thiol precursor.[7] The following protocol describes

the synthesis from 4,6-dimethylpyrimidine-2-thiol and a suitably activated phenol derivative, a method that ensures high regioselectivity and yield.

Synthesis Workflow Diagram



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Caption: A two-step synthesis workflow for **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-[(4-Nitrophenyl)thio]-4,6-dimethylpyrimidine

- **Rationale:** This step builds the core thioether linkage. 4-Fluoronitrobenzene is used as the electrophile because the nitro group strongly activates the aromatic ring towards nucleophilic substitution, allowing the reaction to proceed under relatively mild conditions.
- To a stirred solution of 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 1.5 eq). The base deprotonates the thiol to form the more nucleophilic thiolate.
- Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
- Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude intermediate.

Step 2: Reduction of the Nitro Group to the Phenol

- **Rationale:** The nitro group is a versatile precursor to an amine, which can then be converted to a phenol via a diazonium salt intermediate. A direct reduction to the amine is shown here.
- Suspend the crude 2-[(4-nitrophenyl)thio]-4,6-dimethylpyrimidine (1.0 eq) in ethanol or a mixture of ethanol and hydrochloric acid.
- Add a reducing agent such as tin(II) chloride ($SnCl_2$, 3-5 eq) portion-wise, controlling any exotherm with an ice bath. Alternatively, catalytic hydrogenation (H_2 gas, Pd/C catalyst) can be employed.
- After the reduction is complete (monitored by TLC), neutralize the mixture carefully with a saturated sodium bicarbonate solution.

- The resulting amine can be isolated and then converted to the target phenol via diazotization (using NaNO_2/HCl) followed by hydrolysis (heating in aqueous acid), a standard transformation in organic synthesis.

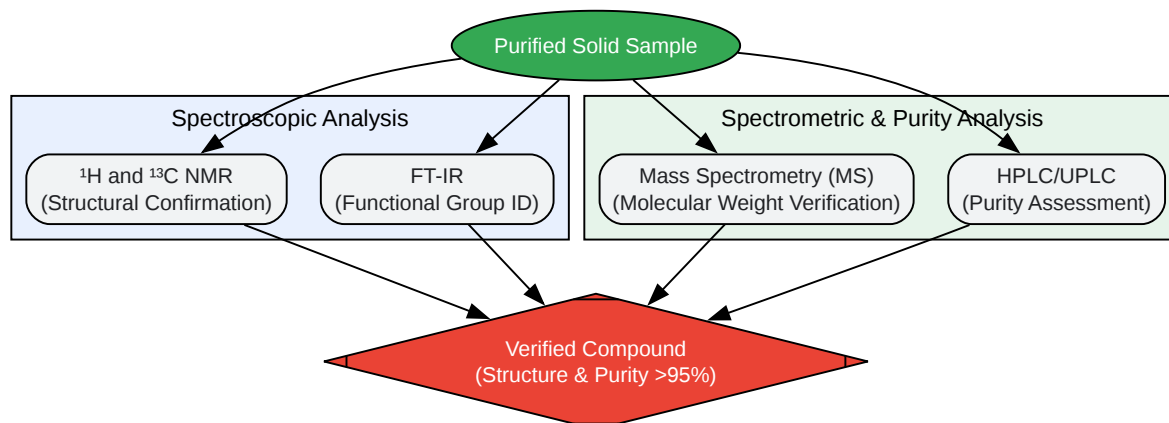
Step 3: Purification

- Rationale: Chromatographic purification is essential to remove unreacted starting materials, by-products, and residual reagents to achieve the high purity (>95%) required for biological assays and further development.
- Extract the final product into an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and spectrometric techniques provides a self-validating system of analysis.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for structure and purity verification.

Expected Analytical Data

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. Key expected signals include:
 - A singlet for the pyrimidine C5-H proton.
 - Two singlets for the two non-equivalent methyl groups on the pyrimidine ring.
 - Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
 - A broad singlet for the phenolic -OH proton, which is exchangeable with D_2O .
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton.^[8] Signals corresponding to the methyl, aromatic, and pyrimidine carbons are expected in their characteristic chemical shift regions.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at

$m/z \approx 233.3$. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

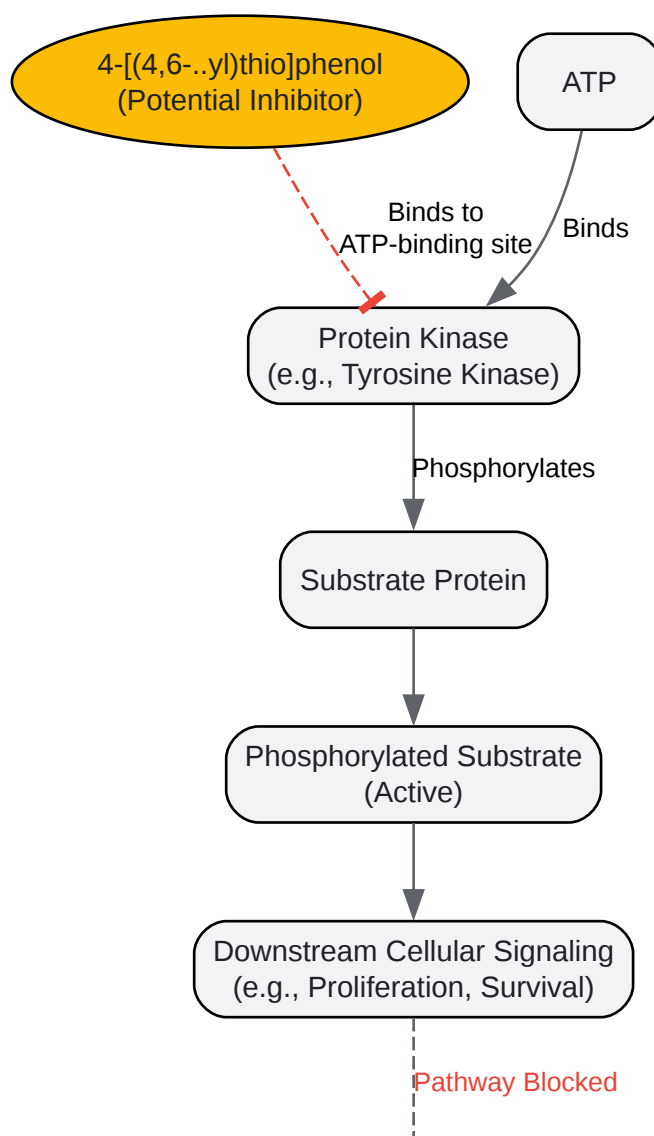
- High-Performance Liquid Chromatography (HPLC): Analysis via reverse-phase HPLC with UV detection is the gold standard for purity assessment. A single major peak with an area greater than 95% is typically required for compounds intended for biological screening.

Applications in Drug Development and Research

The structural features of **4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol** make it an attractive candidate for various therapeutic areas. The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors, GPCR modulators, and other enzyme-targeted drugs.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site. The nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond acceptors. The thiophenol moiety can be directed towards the solvent-exposed region or a hydrophobic pocket, serving as an anchor for further derivatization to enhance potency and selectivity.



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Caption: Hypothesized mechanism of action as a competitive ATP-binding site kinase inhibitor.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers.[9] The thiol group can also participate in redox chemistry.[10] Therefore, this molecule could be investigated for its potential to mitigate oxidative stress, a key pathological factor in inflammatory diseases, neurodegeneration, and cardiovascular conditions. The pyrimidine core itself has been incorporated into compounds with demonstrated anti-inflammatory activity.[1]

Conclusion

4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol is a molecule with a robust chemical foundation and significant potential for application in the life sciences. Its synthesis is straightforward, employing established and scalable chemical transformations. The analytical methods for its characterization are well-defined, ensuring that high-quality material can be produced for rigorous scientific investigation. As a research tool and a scaffold for drug discovery, it offers multiple avenues for exploration, from kinase inhibition to antioxidant therapies. This guide provides the necessary technical framework for scientists to confidently incorporate this promising compound into their research and development pipelines.

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- To cite this document: BenchChem. [Molecular weight of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019850#molecular-weight-of-4-4-6-dimethylpyrimidin-2-yl-thio-phenol\]](https://www.benchchem.com/product/b019850#molecular-weight-of-4-4-6-dimethylpyrimidin-2-yl-thio-phenol)

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